![molecular formula C14H9ClN2O2 B2511770 2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone CAS No. 310418-00-9](/img/structure/B2511770.png)
2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
The compound “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of imidazolidine .
Synthesis Analysis
While specific synthesis methods for “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” are not available, similar compounds are often synthesized through condensation reactions . For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often includes hydrogen bond acceptors and donors, rotatable bonds, and a topological polar surface area . The presence of a chlorine atom can also influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions . In some cases, these reactions may involve the use of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight, XLogP, and the number of Lipinski’s rules broken . The presence of a chlorine atom can also influence the compound’s properties .Scientific Research Applications
- Quinazolinone derivatives have been investigated for their antimicrobial properties. This compound exhibits potential against both gram-positive and gram-negative bacteria, as well as fungi. Researchers have evaluated its efficacy against various strains, including Mycobacterium tuberculosis .
- Quinazolinones are known for their antitumor effects. This compound has been studied for its activity against human solid tumor cell lines. Its potential as a growth inhibitor for Chk1 kinase, a critical regulator in cancer cell survival, has also been explored .
- While specific studies on this compound’s antiviral activity are limited, quinazolinone derivatives have shown promise against HIV. Further investigations could reveal its potential as an anti-HIV agent .
- Quinazolinones, including this compound, exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for drug development .
- Although not extensively studied, some quinazolinone derivatives have demonstrated anticonvulsant effects. Investigating this compound’s impact on seizure models could provide valuable insights .
- Quinazolinones often possess antioxidant capabilities. This compound’s ferric reducing antioxidant capacity suggests potential as a free radical scavenger .
Antimicrobial Activity
Anticancer Potential
Antiviral Properties
Anti-Inflammatory Effects
Anticonvulsant Activity
Free Radical Scavenging
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17(13)19/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMZCSWBHPCINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one |
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